![molecular formula C14H9F3N4O B2784708 N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034239-00-2](/img/structure/B2784708.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C14H9F3N4O and its molecular weight is 306.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H9F3N4
- Molecular Weight : 306.24 g/mol
- CAS Number : 2034239-00-2
This compound features a pyrazolo[1,5-a]pyridine moiety and a trifluoromethyl group, which contribute to its unique biological activity.
Research indicates that compounds similar to this compound function primarily as inhibitors of various protein kinases. Protein kinases are crucial in signaling pathways that control cell growth and differentiation. The inhibition of these kinases can lead to significant therapeutic effects in conditions such as cancer and inflammatory diseases.
Anticancer Properties
Studies have shown that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance:
- HepG2 (liver cancer cells) : The compound demonstrated an IC50 value indicating effective inhibition of cell growth.
- HeLa (cervical cancer cells) : Similar inhibitory effects were observed, with a mean growth percentage reduction.
Table 1 summarizes the antiproliferative activity against various cell lines:
Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|
HepG2 | 10.5 | 54.25 |
HeLa | 15.8 | 38.44 |
Normal Fibroblasts | >50 | 80.06 |
The selectivity of the compound for cancer cells over normal cells suggests a favorable therapeutic index.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α. This activity is particularly relevant in the context of autoimmune diseases and chronic inflammation.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Inhibition of MK2 Kinase : A study found that derivatives similar to this compound effectively inhibited MK2 kinase, which is involved in inflammatory signaling pathways. This inhibition resulted in reduced TNF-α production in vitro and in vivo models .
- Cytotoxicity Studies : A comprehensive evaluation using the MTT assay showed that the compound exhibited cytotoxic effects on various cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and its target kinases, revealing important structural features that contribute to its inhibitory activity .
科学研究应用
Anticancer Applications
Mechanism of Action
The compound has been identified as a potential anticancer agent. Pyrazolo[1,5-a]pyridine derivatives are known to target various pathways involved in cancer progression. For instance, they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in tumorigenesis .
Case Studies
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibited potent inhibition against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with significant growth inhibition percentages .
- Another investigation highlighted the selectivity of certain pyrazolo compounds against specific cancer types, suggesting that structural modifications could enhance their efficacy against resistant cancer cells .
Antibacterial and Antifungal Properties
Broad-Spectrum Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide has shown promise in combating bacterial infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial DNA synthesis by targeting topoisomerases and gyrases, which are essential for bacterial replication .
Case Studies
- Research has indicated that certain derivatives have exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria .
- Additionally, antifungal activity has been reported against common pathogens, suggesting a dual-action capability that could be beneficial in treating co-infections .
Kinase Inhibition
Targeting Protein Kinases
this compound has been investigated for its ability to inhibit receptor tyrosine kinases (RTKs), such as AXL and c-MET. These kinases play pivotal roles in cellular signaling related to growth and differentiation, making them attractive targets for drug development in cancer and other diseases characterized by dysregulated kinase activity .
Case Studies
- Inhibitory assays have shown that this compound can effectively reduce the activity of AXL kinase, which is often overexpressed in various cancers. This inhibition is associated with decreased tumor growth in preclinical models .
- Structural studies have provided insights into the binding interactions between the compound and its target kinases, facilitating further optimization of its pharmacological properties .
Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Anticancer | Inhibits CDKs and other pathways involved in tumor growth | Significant growth inhibition in HepG2 and HeLa cells |
Antibacterial | Targets bacterial DNA synthesis through topoisomerase inhibition | Effective against MRSA with low MIC values |
Kinase Inhibition | Inhibits AXL and c-MET kinases involved in cell signaling | Reduces tumor growth in preclinical models |
属性
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)12-2-1-9(8-18-12)13(22)20-10-4-6-21-11(7-10)3-5-19-21/h1-8H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOGSMRNXBUGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。